2,4-Dimethyloxan-4-amine hydrochloride
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Overview
Description
2,4-Dimethyloxan-4-amine hydrochloride is a chemical compound that has garnered attention in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyloxan-4-amine hydrochloride typically involves nucleophilic substitution reactions. One common method is the alkylation of ammonia with haloalkanes, where a large excess of ammonia is used to ensure the formation of primary amines . The reaction conditions often include heating and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as reductive amination. This process includes the nucleophilic addition of a carbonyl group to form an imine, followed by the reduction of the imine to an amine using reducing agents like sodium borohydride or lithium aluminum hydride .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyloxan-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine group into a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Haloalkanes and other alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted amines, nitro compounds, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4-Dimethyloxan-4-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dimethyloxan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile, participating in various chemical reactions that modify its structure and activity. The compound’s effects are mediated through its interactions with enzymes and other biomolecules, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N,2-Dimethyloxan-4-amine hydrochloride: This compound shares a similar structure but differs in the position of the methyl groups.
2,6-Dimethyloxan-4-amine hydrochloride: Another similar compound with different methyl group positions.
Uniqueness
Its distinct structure allows for unique interactions in chemical and biological systems, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2,4-dimethyloxan-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-5-7(2,8)3-4-9-6;/h6H,3-5,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFOZLUXGCVXLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)(C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089277-28-9 |
Source
|
Record name | 2,4-dimethyloxan-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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